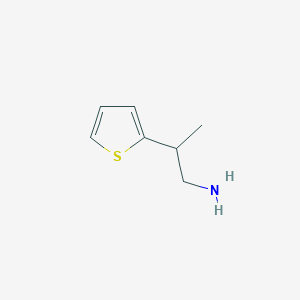
4-cyclopropylidene-N-(3-phenylpropyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"4-cyclopropylidene-N-(3-phenylpropyl)piperidine-1-carboxamide" is a chemical compound potentially related to a broad class of compounds with cyclopropyl, piperidine, and carboxamide functional groups. These groups are commonly found in various pharmaceuticals and organic molecules with significant biological activities. The cyclopropyl group is known for its ring strain and unique reactivity, the piperidine ring is a common motif in alkaloids and drugs, and the carboxamide functionality is pivotal in bioactive molecules due to its hydrogen bonding capability.
Synthesis Analysis
Synthesis of related compounds often involves multi-step organic reactions, starting from accessible precursors. For instance, compounds with cyclopropyl and piperidine functionalities might be synthesized through nucleophilic substitution reactions, followed by cyclization and functional group transformations (Zhou et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds containing cyclopropyl, piperidine, and carboxamide groups can be elucidated using spectroscopic methods like NMR and mass spectrometry, and confirmed via X-ray crystallography. These techniques provide insight into the conformational preferences and stereochemistry of the compound (Lu et al., 2021).
Chemical Reactions and Properties
Compounds with these functional groups may undergo a variety of chemical reactions, including nucleophilic addition, substitution reactions, and cycloadditions. The cyclopropyl group, in particular, can participate in ring-opening reactions under certain conditions, offering a pathway to structurally diverse derivatives (Molander, 2000).
Scientific Research Applications
Mannich Reaction and Heterocycles Synthesis
The Mannich reaction, a significant method in organic synthesis involving aminomethylation of compounds, has been utilized to synthesize N,S-containing heterocycles. This reaction highlights the versatile applications of piperidine derivatives in creating complex molecular architectures. For instance, piperidinium derivatives have been transformed into tetraazatricyclo compounds with potential for further pharmaceutical development (Dotsenko et al., 2012).
Microwave-Assisted Organic Synthesis
Microwave irradiation has been employed to accelerate the synthesis of carboxamide derivatives from piperidine compounds, demonstrating the efficiency of modern synthetic techniques in producing complex molecules. This method underscores the role of piperidine derivatives as intermediates in organic synthesis, leading to a diverse range of functionalized molecules with potential biological activities (Abdalha et al., 2011).
Antibacterial Activity
Research into piperidine derivatives has shown their potential in antibacterial applications. Novel carboxamide derivatives synthesized from piperidine have demonstrated antibacterial effects, suggesting their utility in developing new antibacterial agents. This area of study highlights the importance of structural modification and functionalization in enhancing the biological activity of piperidine derivatives (Pouramiri et al., 2017).
Antimicrobial Study
Synthesis of Schiff base and thiazolidinone derivatives of cyclopropyl-piperidine has provided insights into their antimicrobial properties. These compounds exhibit promising antibacterial and antifungal activities, underscoring the potential of piperidine derivatives in addressing resistant microbial strains (Patel & Patel, 2010).
Synthetic Analgesics Development
The exploration of piperidine derivatives has extended to the field of analgesics, where modifications to the piperidine scaffold have led to the discovery of potent analgesic compounds. This research area demonstrates the therapeutic potential of piperidine derivatives in pain management, highlighting their importance in medicinal chemistry (Van Daele et al., 1976).
Future Directions
The future directions for research on “4-cyclopropylidene-N-(3-phenylpropyl)piperidine-1-carboxamide” could include further exploration of its synthesis methods, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential therapeutic applications could be investigated, given the wide range of biological activities exhibited by piperidine derivatives .
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Mode of Action
It’s known that piperidine derivatives can undergo various intra- and intermolecular reactions leading to the formation of various other derivatives .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities .
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological activities .
properties
IUPAC Name |
4-cyclopropylidene-N-(3-phenylpropyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c21-18(19-12-4-7-15-5-2-1-3-6-15)20-13-10-17(11-14-20)16-8-9-16/h1-3,5-6H,4,7-14H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTNCGXUTBWYDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)C(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopropylidene-N-(3-phenylpropyl)piperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

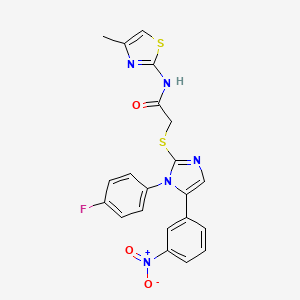
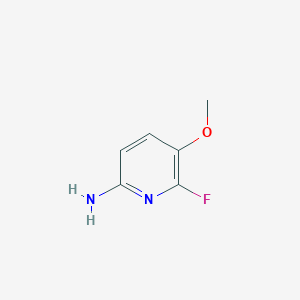
![2-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide](/img/structure/B2488734.png)
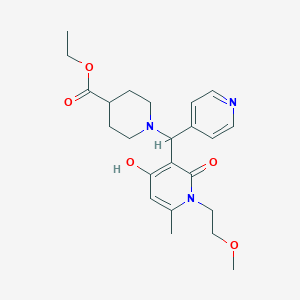

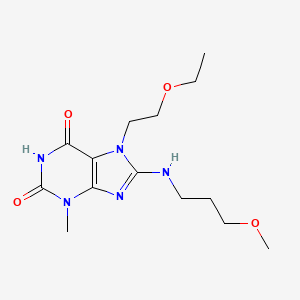
![6-[1-(4-methoxybenzoyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B2488743.png)
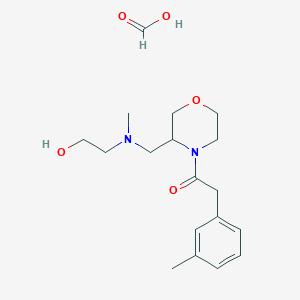
![N-(4-bromo-2-fluorophenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2488745.png)
![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(tert-butyl)urea](/img/structure/B2488747.png)
![2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine](/img/structure/B2488748.png)
![ethyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B2488750.png)

